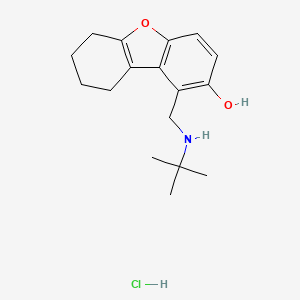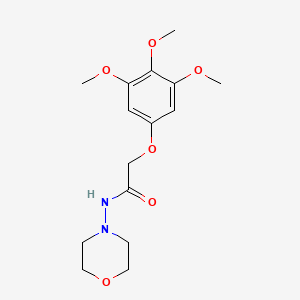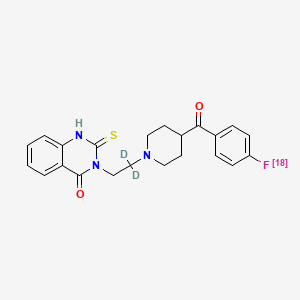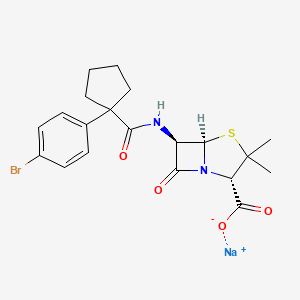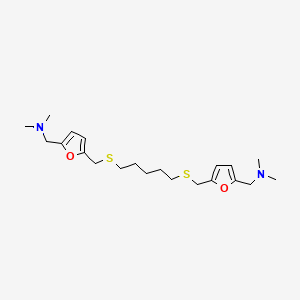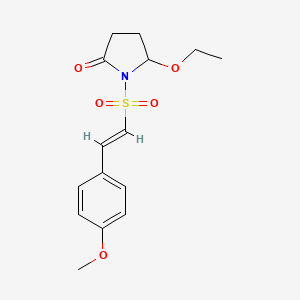
2,2'-Methylenebis(4-aminophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(4-aminophenol) is an organic compound with the molecular formula C13H14N2O2. It is a derivative of aminophenol, characterized by the presence of two amino groups attached to a methylene bridge connecting two phenol rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-aminophenol) typically involves the reaction of 4-aminophenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:
[ 2 \text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) + \text{CH}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{NH}_2)-\text{CH}_2-\text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) ]
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-aminophenol) involves large-scale reactions using similar principles. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2,2’-Methylenebis(4-aminophenol) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
2,2’-Methylenebis(4-aminophenol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-Methylenebis(4-aminophenol) involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The phenolic hydroxyl groups can participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4-Aminophenol: A simpler analog with a single amino group and phenol ring.
2,2’-Methylenebis(4-chlorophenol): Similar structure but with chlorine substituents instead of amino groups.
4,4’-Methylenebis(2-aminophenol): Similar structure but with amino groups in different positions.
Uniqueness
2,2’-Methylenebis(4-aminophenol) is unique due to its specific arrangement of amino and phenol groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
63969-46-0 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H14N2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5,14-15H2 |
InChI 键 |
HLIGKHFHQXRAOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


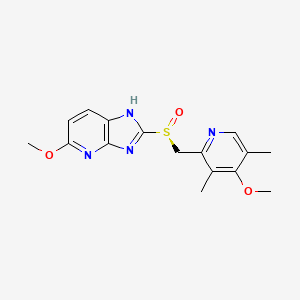
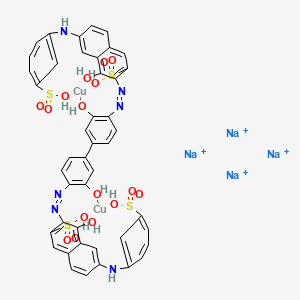
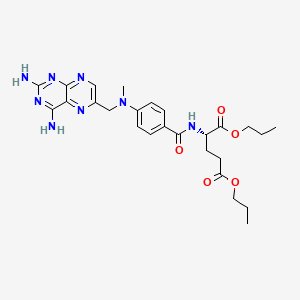

![(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione](/img/structure/B12744406.png)
